molecular formula C19H24N4O2 B2838217 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide CAS No. 1421508-62-4

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide

Katalognummer: B2838217
CAS-Nummer: 1421508-62-4
Molekulargewicht: 340.427
InChI-Schlüssel: KSNHPOKPPDUGQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a complex organic compound that features a pyridazinone core linked to a piperidine ring, which is further substituted with a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridazinone intermediate.

    Introduction of the Phenylethyl Group: This step often involves the use of Friedel-Crafts acylation or alkylation reactions to attach the phenylethyl group to the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the pyridazinone core.

    Substitution: Various substituted phenylethyl derivatives.

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups.

    Catalysis: It may serve as a catalyst or catalyst precursor in organic transformations.

Biology:

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Receptor Binding: Its structure suggests potential interactions with biological receptors, useful in pharmacological research.

Medicine:

    Drug Development: The compound’s structure is promising for the development of new therapeutic agents, particularly in targeting neurological or inflammatory pathways.

Industry:

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or mechanical properties.

Wirkmechanismus

The mechanism by which 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The pyridazinone core can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The phenylethyl group may further modulate the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

    1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide: Similar in structure but with variations in the substituents on the piperidine or pyridazinone rings.

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents, affecting their biological activity and chemical properties.

    Piperidine Carboxamides: Compounds with piperidine rings and carboxamide groups, used in various medicinal chemistry applications.

Uniqueness: The unique combination of the pyridazinone core, piperidine ring, and phenylethyl group in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.

Biologische Aktivität

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H29N5O3
  • Molecular Weight : 375.47 g/mol
  • CAS Number : 1542135-76-1

Cytotoxicity

Research indicates that derivatives of the pyridazinone class, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related compounds against human oral squamous carcinoma cells and found that certain analogs displayed higher toxicity than standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound ACa9-22 (oral)2.5
Compound BHSC-2 (oral)3.0
Compound CColo205 (colon)1.5
Compound DHT29 (colon)4.0

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown activation of caspase pathways and increased subG1 populations in treated cells, indicating that the compound triggers apoptotic cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Aryl Substituents : The presence and nature of aryl groups significantly affect potency; electron-donating groups enhance activity.
  • Piperidine Ring Modifications : Alterations in the piperidine moiety can lead to variations in bioactivity and selectivity for different cancer types.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Oral Cancer Cells : A series of pyridazinone derivatives were tested for their ability to inhibit cell proliferation in oral squamous carcinoma models. The most potent compound exhibited an IC50 value significantly lower than that of traditional therapies .
  • Colon Cancer Evaluation : In a comparative study involving colon cancer cell lines, compounds structurally related to our target showed promising results in reducing tumor growth and inducing apoptosis .

Eigenschaften

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14(15-6-4-3-5-7-15)20-19(25)16-10-12-23(13-11-16)17-8-9-18(24)22(2)21-17/h3-9,14,16H,10-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNHPOKPPDUGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.